molecular formula C26H53NO3 B043514 N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide CAS No. 145774-33-0

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide

Cat. No. B043514
M. Wt: 427.7 g/mol
InChI Key: LGOFBZUQIUVJFS-LOSJGSFVSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as cyclopropene analogs of ceramide, involves complex chemical procedures, including the use of organolithium compounds for key intermediate formation, and specific conditions for TMSTf-induced cleavage and N-acylation (Triola et al., 2003). These methods highlight the intricate steps required to manipulate molecular structures for synthesizing lipid analogs and could be adapted for N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide.

Molecular Structure Analysis

The detailed study of molecular structures through X-ray diffraction provides insights into the conformational features of compounds, as seen in the analysis of compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016). Such analyses are crucial for understanding the 3D arrangement of atoms within a molecule, which affects its reactivity and interaction with biological systems.

Chemical Reactions and Properties

The reactivity of a compound like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide can be inferred from studies on similar molecules, which show diverse reactivity profiles based on their functional groups and structural configuration. The chemical properties of analogs, such as reactivity towards enzymes or in forming specific derivatives, offer a foundation for predicting the behavior of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide in various chemical contexts (Triola et al., 2004).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are often determined by their molecular architecture. For instance, amphiphilic properties and phase behavior of synthetic glycolipids based on amide linkages indicate how structural variations impact physical properties (Zabel et al., 1986). Such studies are essential for understanding the solubility and phase behavior of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are critical for the application of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide. Insights can be drawn from the study of similar compounds, where the interaction with enzymes or reactivity under specific conditions provides a basis for understanding its chemical behavior (Triola et al., 2003).

Scientific Research Applications

Luminescent Properties

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide and its derivatives have been explored for their luminescent properties. For instance, certain benzothiazole derivatives show diverse luminescent characteristics that are promising for applications in white light emission. These derivatives exhibit different emission regions, contributing to the components of white light, making them useful in white-light emitting devices (Lu et al., 2017).

Nuclear Waste Management

In the context of nuclear waste management, N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and related compounds, which are structurally similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, have been evaluated. These compounds demonstrate promising results in the partitioning of minor actinides from simulated high-level nuclear waste solutions (Ansari et al., 2005).

Ceramide Analogs Synthesis and Effects

The synthesis of analogs of ceramide, closely related to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, has been investigated, particularly their effects on dihydroceramide desaturase. These analogs show varying potencies in inhibiting this enzyme, highlighting their potential in biochemical and pharmaceutical research (Triola et al., 2003).

Amide Structure in Bilayer Networks

The structure of amides like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide has been studied for their ability to form bilayer networks. A particular amide was found to create a bilayer hydrogen-bonded structure, which is significant in the understanding of lipid bilayers and potential applications in material science (Danby et al., 2000).

Extraction in High-Level Waste

Compounds structurally similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, such as N,N,N′,N′-tetra-2-ethylhexyl diglycolamide (T2EHDGA), have been used in the extraction of actinides, lanthanides, and other elements from high-level waste. This showcases their relevance in nuclear chemistry and waste processing (Gujar et al., 2010).

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFBZUQIUVJFS-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425011
Record name C8 DIHYDROCERAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide

CAS RN

145774-33-0
Record name C8 DIHYDROCERAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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